Z-Lehd-fmk tfa
Overview
Description
Z-Lehd-fmk tfa is a useful research compound. Its molecular formula is C34H44F4N6O12 and its molecular weight is 804.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Embryology : Z-LEHD-FMK TFA at a concentration of 20 μM increases the cleavage and blastocyst rate of buffalo pre-implantation embryos, impacting apoptosis and cellular stress, thereby enhancing the yield of in vitro produced buffalo embryos (Mullani et al., 2016).
Ophthalmology : The compound effectively defers the apoptosis of photoreceptors in Royal College of Surgeons (RCS) rats, highlighting the role of caspase-9 in photoreceptor apoptosis (Tang Shi-bo, 2007).
Neurology : In neurology, it has been found to reduce neurological injury after focal ischemia by 63%, suggesting its potential in treating neurological conditions (Mouw et al., 2002).
Immunology and Sepsis : Local injections of Z-LEHD-fmk improved overall survival of septic mice during polymicrobial sepsis, indicating its potential in managing septic conditions (Oberholzer et al., 2006).
Oncology : In cancer research, it protects human liver cells while allowing the death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting a therapeutic potential for selectively targeting cancer cells (Ozoren et al., 2000).
Spinal Cord Injury : In spinal cord injury models, both magnesium sulphate and Z-LEHD-FMK showed better histological results in preventing secondary injury, indicating its role in neuroprotection (Sencer et al., 2013).
Vascular Biology : It efficiently prevents cell loss induced by oxyhemoglobin in vascular endothelial cells, showcasing its protective effect in vascular cell apoptosis (Meguro et al., 2001).
Neuronal Protection : Its application has been demonstrated in neuroprotection and functional recovery in a rat model of traumatic spinal cord injury, protecting neurons, glia, myelin, axons, and intracellular organelles (Colak et al., 2005).
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKBDLPYFKIMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44F4N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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